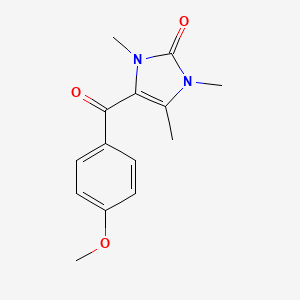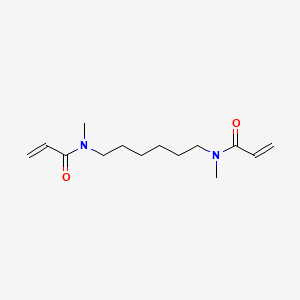
Stannane, (iodoacetoxy)tripropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, (iodoacetoxy)tripropyl- is an organotin compound characterized by the presence of a tin atom bonded to three propyl groups and an iodoacetoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (iodoacetoxy)tripropyl- typically involves the reaction of tripropyltin hydride with iodoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium or copper catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of stannane, (iodoacetoxy)tripropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Stannane, (iodoacetoxy)tripropyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The tin atom in the compound can be oxidized to higher oxidation states, resulting in the formation of tin oxides or other tin-containing species.
Reduction Reactions: The compound can be reduced to form tripropyltin hydride and other reduced tin species.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, (iodoacetoxy)tripropyl- include halides, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of stannane, (iodoacetoxy)tripropyl- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides .
科学的研究の応用
Stannane, (iodoacetoxy)tripropyl- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Biological Research: It is used in studies involving the interaction of organotin compounds with biological systems, including their potential toxicity and therapeutic effects.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials, including catalysts and stabilizers.
作用機序
The mechanism of action of stannane, (iodoacetoxy)tripropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in its action include the modulation of enzyme activity and the disruption of cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to stannane, (iodoacetoxy)tripropyl- include other organotin compounds such as tripropyltin chloride, tripropyltin bromide, and tripropyltin acetate .
Uniqueness
This functional group allows for specific interactions and reactions that are not possible with other organotin compounds .
特性
CAS番号 |
73927-92-1 |
|---|---|
分子式 |
C11H23IO2Sn |
分子量 |
432.91 g/mol |
IUPAC名 |
tripropylstannyl 2-iodoacetate |
InChI |
InChI=1S/3C3H7.C2H3IO2.Sn/c3*1-3-2;3-1-2(4)5;/h3*1,3H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1 |
InChIキー |
SFPMTXHMUNJKGU-UHFFFAOYSA-M |
正規SMILES |
CCC[Sn](CCC)(CCC)OC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



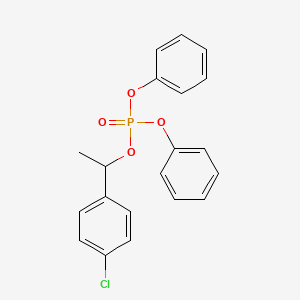
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
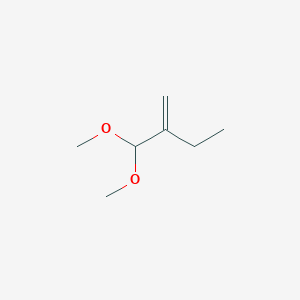
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)
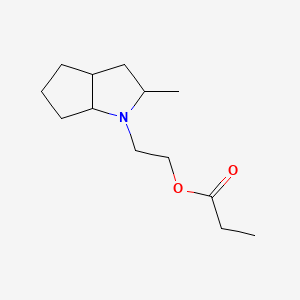

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
